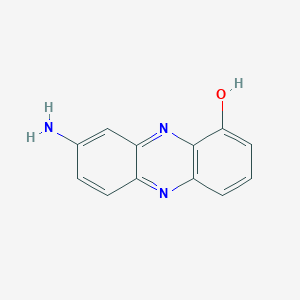

8-Aminophenazin-1-ol

Description

Overview of Phenazine (B1670421) Class: Historical Context and Significance in Organic Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds that have been a subject of scientific interest for over a century and a half. nih.govannualreviews.org The first phenazine compound, pyocyanin (B1662382), was isolated in 1859 from "blue pus" in wounds, although its chemical structure as a phenazine derivative was not confirmed until decades later. nih.govmdpi.com This discovery marked the beginning of extensive research into this class of molecules.

The significance of phenazines in organic chemistry is multifaceted. They serve as important scaffolds in the development of new synthetic methodologies and are key building blocks for creating physiologically active chemicals. benthamdirect.com Initially recognized for their role as pigments, phenazines are now known to possess a wide range of biological activities, which has made them a privileged scaffold in drug discovery. rroij.com The redox properties of phenazines are central to their biological functions, allowing them to act as broad-spectrum antibiotics and virulence factors. nih.gov To date, over 150 phenazine natural products have been identified, and more than 6,000 synthetic derivatives have been created and studied. nih.govresearchgate.netmdpi.com

Structural Characteristics of the Phenazine Core

The fundamental structure of a phenazine is a dibenzo-annulated pyrazine (B50134), which can also be described as an anthracene (B1667546) molecule where the carbon atoms at positions 9 and 10 have been replaced by nitrogen atoms. nih.govwikipedia.org This core consists of two benzene (B151609) rings fused to a central pyrazine ring, resulting in a planar, aromatic, and fully conjugated system. vulcanchem.comthieme-connect.de The planarity of the molecule is a key feature, as confirmed by X-ray structure analysis. researchgate.netthieme-connect.de

The electronic distribution within the phenazine core is influenced by the nitrogen atoms, making the carbon atoms adjacent to them susceptible to nucleophilic attack. thieme-connect.de Conversely, phenazines with electron-donating groups are more prone to electrophilic substitution reactions. thieme-connect.de The basic phenazine scaffold is synthesized in nature from two molecules derived from chorismic acid via the shikimic acid pathway. wikipedia.org

Positioning of Aminophenazinols within the Phenazine Family

Aminophenazinols, as the name suggests, are derivatives of phenazine that are substituted with both an amino (-NH2) group and a hydroxyl (-OH) group. 8-Aminophenazin-1-ol is a specific isomer within this subgroup, where the amino group is at position 8 and the hydroxyl group is at position 1 of the phenazine core. vulcanchem.com

The introduction of these functional groups significantly influences the chemical properties of the parent phenazine molecule. The amino and hydroxyl groups are electron-donating, which can increase the molecule's reactivity towards electrophilic substitution. thieme-connect.de Furthermore, these groups introduce polarity and the capacity for hydrogen bonding, which can affect the molecule's solubility and intermolecular interactions. vulcanchem.com The specific positioning of these substituents in this compound allows for potential intramolecular hydrogen bonding between the amino and hydroxyl groups. vulcanchem.com

Research Landscape and Academic Relevance of Aminophenazinols

The academic relevance of aminophenazinols stems from the diverse biological activities exhibited by phenazine compounds in general. Phenazines are known for their antimicrobial, antifungal, anticancer, and antiparasitic properties. mdpi.commdpi.com While direct experimental data on this compound is limited in publicly available literature, its structural analogs, such as 3-aminophenazin-2-ol, have been used as building blocks in the synthesis of new heterocyclic systems with potential biological activities. vulcanchem.comekb.eg

Research into aminophenazinols is part of a broader effort to explore the chemical space of phenazine derivatives for therapeutic applications. For instance, studies on compounds like 3-aminophenazin-2-ol have explored their potential as antifungal agents. ekb.eg The synthesis of various phenazine derivatives, including those with amino and hydroxyl substitutions, is an active area of research aimed at discovering new compounds with enhanced or novel biological activities. benthamdirect.comresearchgate.net The general interest in phenazines for drug discovery suggests that aminophenazinols, including this compound, are relevant subjects for further investigation. rroij.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

8-aminophenazin-1-ol |

InChI |

InChI=1S/C12H9N3O/c13-7-4-5-8-10(6-7)15-12-9(14-8)2-1-3-11(12)16/h1-6,16H,13H2 |

InChI Key |

UGHMMOVTJJZYMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C3C=C(C=CC3=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Aminophenazin 1 Ol

Electrophilic Substitution Reactions on the Phenazine (B1670421) Ring

The phenazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic attack. thieme-connect.de However, the presence of the powerful electron-donating amino (-NH2) and hydroxyl (-OH) groups in 8-Aminophenazin-1-ol significantly activates the phenazine ring towards electrophilic substitution. thieme-connect.de These substituents increase the electron density of the aromatic system, particularly at the ortho and para positions relative to themselves. byjus.comlibretexts.org

Based on the principles of electrophilic aromatic substitution, the directing effects of the amino and hydroxyl groups would channel incoming electrophiles to specific positions on the phenazine ring. The positions ortho and para to the -OH group (C2 and C4) and the -NH2 group (C7 and C9) are the most activated. Steric hindrance may influence the regioselectivity of these reactions. While specific studies on the electrophilic substitution of this compound are not extensively documented, reactions such as halogenation, nitration, and sulfonation would be expected to proceed at these activated positions, likely under controlled conditions to prevent oxidation of the electron-rich ring. byjus.comyoutube.com

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Activating Group(s) | Predicted Reactivity |

| C-2 | ortho to -OH | Highly Activated |

| C-4 | para to -OH | Activated |

| C-7 | ortho to -NH2 | Highly Activated |

| C-9 | para to -NH2 | Activated |

Nucleophilic Reactions and Reactivity of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are primary sites for nucleophilic reactions. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group allows them to react readily with various electrophiles. byjus.com

Common reactions involving these groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides and esters. This is also a common strategy to protect these functional groups.

Alkylation: Reaction with alkyl halides to yield N-alkylated and O-alkylated derivatives.

Diazotization: The primary amino group can react with nitrous acid to form a diazonium salt. These salts are versatile intermediates that can be converted into a wide range of other functional groups. libretexts.org

The electron-deficient nature of the phenazine ring itself makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a good leaving group on the ring.

Oxidation and Reduction Chemistry of the Phenazine Moiety

The phenazine ring is a well-known redox-active system, capable of undergoing reversible one- or two-electron reduction processes. nih.govcaltech.edu This property is central to the biological and electrochemical applications of many phenazine derivatives. acs.orgacs.org The reduction of the phenazine core of this compound would lead to the formation of a dihydrophenazine derivative. The precise redox potential of the molecule is influenced by the nature and position of its substituents. nih.gov Electron-donating groups like -NH2 and -OH generally lower the reduction potential.

Conversely, the phenazine ring can be formed through oxidative processes. For instance, the electro-oxidative synthesis of phenazines from dihydrophenazines is a known transformation. acs.orgacs.org The electron-rich nature of this compound, due to its substituents, makes it potentially susceptible to chemical or electrochemical oxidation, which could lead to polymerization or degradation if not controlled. nih.gov

Formation of N-Oxides and Quaternary Salts

The nitrogen atoms within the phenazine ring can be targeted to form N-oxides and quaternary ammonium (B1175870) salts.

N-Oxides: The heterocyclic nitrogen atoms of the phenazine ring can be oxidized to form N-oxides, typically using oxidizing agents like hydrogen peroxide or peroxy acids. liverpool.ac.uknih.gov The formation of mono-N-oxides or di-N-oxides is possible. N-oxidation can alter the electronic properties of the phenazine ring, often facilitating both nucleophilic and electrophilic substitution reactions, particularly at the alpha positions (C1, C4, C6, C9). thieme-connect.de

Quaternary Salts: As tertiary amines, the ring nitrogens can be alkylated by reacting with alkyl halides (e.g., methyl iodide) in a process known as the Menschutkin reaction. srce.hrscienceinfo.com This results in the formation of positively charged quaternary ammonium salts. googleapis.comepo.orggoogleapis.com These salts exhibit increased solubility in polar solvents and modified electronic properties compared to the parent molecule.

Table 2: Derivatization at Phenazine Nitrogen Atoms

| Reaction | Reagent Example | Product Type |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Phenazine-N-oxide |

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

Functionalization Strategies Employing this compound as a Precursor

The strategic placement of the amino and hydroxyl groups makes this compound a valuable building block for constructing fused heterocyclic systems.

While specific studies on this compound are limited, the reactivity of its isomer, 3-aminophenazin-2-ol, provides strong evidence for its potential in cyclocondensation reactions. In these reactions, the ortho-positioned amino and hydroxyl groups of 3-aminophenazin-2-ol react with various carbonyl-containing compounds to form additional fused rings.

By analogy, it is proposed that the peri-positioned amino and hydroxyl groups of this compound could react with suitable carbonyl compounds, such as aldehydes or ketones, under acidic or thermal conditions. This intramolecular cyclization would lead to the formation of novel oxazolophenazine derivatives, where an oxazole (B20620) ring is fused to the phenazine skeleton. For example, a reaction with an aldehyde (R-CHO) would likely proceed through the formation of a Schiff base with the amino group, followed by nucleophilic attack by the hydroxyl group and subsequent dehydration to form the fused oxazole ring.

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond. wikipedia.org While phenazine itself can coordinate to metal centers, its derivatives can also participate in catalytic cycles involving oxidative addition. figshare.com For instance, a C-H or N-H bond in this compound could potentially undergo oxidative addition to a low-valent transition metal center. This C-H or N-H activation step is a key process for the further functionalization of the molecule, enabling the introduction of new substituents under catalytic conditions. wiley-vch.de

Alkylation and Cyclization Reactions (e.g., to form oxazine (B8389632) and pyrrolophenazine derivatives)

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the phenazine core suggests that this compound can undergo various alkylation and subsequent cyclization reactions to form heterocyclic derivatives like oxazines and pyrrolophenazines.

Alkylation:

Alkylation of aminophenols can be a complex process due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. researchgate.netresearchgate.netumich.edu The selectivity of alkylation (O-alkylation vs. N-alkylation) often depends on the reaction conditions, such as the nature of the alkylating agent, the base used, and the solvent. researchgate.netumich.edu

N-Alkylation: The amino group can be selectively alkylated under specific conditions. For instance, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for N-alkylation. libretexts.org

O-Alkylation: To achieve selective alkylation of the hydroxyl group, the more nucleophilic amino group often needs to be protected first. researchgate.netresearchgate.netumich.edu After protection, the hydroxyl group can be alkylated, followed by deprotection of the amino group. researchgate.netumich.edu

Cyclization to form Oxazine Derivatives:

Oxazine rings can be formed through the cyclization of appropriately substituted precursors. In the case of this compound, a potential route to an oxazine-fused phenazine system could involve a reaction with a suitable bifunctional electrophile that reacts with both the amino and hydroxyl groups. For example, a reaction with a carbonyl compound like an aldehyde or ketone could lead to the formation of a phenoxazine-like structure. The synthesis of phenoxazines often involves the condensation of o-aminophenols with various reagents. nih.govresearchgate.netmdpi.comresearchgate.net

A plausible, though not experimentally verified, reaction for forming an oxazine derivative from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | Oxazine-fused phenazine |

Cyclization to form Pyrrolophenazine Derivatives:

The synthesis of pyrrole-fused heterocyclic systems often involves the reaction of an amine with a 1,4-dicarbonyl compound or its equivalent. To form a pyrrolophenazine derivative from this compound, the amino group could be reacted with a suitable four-carbon unit that can subsequently cyclize onto the phenazine ring. The synthesis of pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]pyrazines has been reported through various synthetic strategies, which could potentially be adapted for this compound. researchgate.netnih.gov

A hypothetical reaction pathway is outlined in the following table:

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,4-Dicarbonyl compound | Pyrrolophenazine derivative |

Aminal Formation

Aminals, also known as aminoacetals, are functional groups containing two amine groups attached to the same carbon atom. wikipedia.org They are typically formed by the reaction of an aldehyde or a ketone with an excess of a primary or secondary amine. wikipedia.orgresearchgate.net Given the presence of a primary amino group, this compound could potentially react with carbonyl compounds to form aminals, particularly if the hydroxyl group is protected or less reactive under the reaction conditions.

The general reaction for aminal formation is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound (2 equivalents) | Aldehyde/Ketone | Aminal derivative |

The stability of the resulting aminal can vary, and they can sometimes be intermediates in other reactions. researchgate.net

Metal Complexation Chemistry of this compound

The structure of this compound, featuring a hydroxyl group and an amino group in proximity on a phenazine framework, suggests that it can act as a bidentate chelating ligand for various metal ions. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable five- or six-membered chelate ring.

While specific studies on the metal complexation of this compound are not readily found, the coordination chemistry of the closely related 8-hydroxyquinoline (B1678124) is well-established. 8-Hydroxyquinoline and its derivatives are known to form stable complexes with a wide range of metal ions, and these complexes often exhibit interesting chemical and biological properties. libretexts.org Similarly, phenazine-based ligands have been shown to form multinuclear and heterometallic complexes. globethesis.com

The complexation behavior of this compound would likely depend on factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating ligands. The formation of metal complexes can significantly alter the electronic and steric properties of the this compound ligand, potentially leading to applications in catalysis, materials science, and medicinal chemistry.

A general representation of the chelation is shown below:

| Ligand | Metal Ion (Mⁿ⁺) | Product |

| This compound | Various transition metals | Metal complex of this compound |

Further experimental investigation is required to fully elucidate the coordination chemistry of this compound and to characterize the resulting metal complexes.

Spectroscopic and Advanced Analytical Characterization of 8 Aminophenazin 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR spectra for 8-Aminophenazin-1-ol could be located. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Analysis of Chemical Shifts and Coupling Constants for Positional Assignments

Without access to NMR spectra, a discussion of chemical shifts (δ) and spin-spin coupling constants (J) for the aromatic and substituent protons of this compound cannot be conducted. Such data would be essential for unambiguously assigning the positions of substituents on the phenazine (B1670421) core.

Deuteration Studies for Active Protons

Information regarding deuteration studies, typically involving deuterium (B1214612) oxide (D₂O) exchange to identify labile protons (such as those in the amino and hydroxyl groups), is unavailable for this compound.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

No specific electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) data for this compound has been found in the searched literature. HRMS would be necessary to confirm its exact molecular formula (C₁₂H₉N₃O), and fragmentation analysis would provide insight into the compound's structural stability and bonding.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Detailed experimental data from IR or Raman spectroscopy, which would identify the characteristic vibrational frequencies of the functional groups (e.g., O-H, N-H, C=N, C=C stretches), are not available for this compound.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

The photophysical properties of this compound, including its electronic absorption (UV-Vis) and fluorescence emission spectra, have not been documented in the accessible literature. This information would characterize its behavior upon interaction with light.

Solvent Polarity Effects on Emission Maxima

As the primary fluorescence data is unavailable, no studies on how solvent polarity affects the emission maxima (solvatochromism) of this compound could be found.

Excited State Lifetime Measurements

The excited state lifetime is a critical parameter that defines the temporal duration a molecule spends in an electronically excited state before returning to the ground state. This property is crucial for applications in photochemistry, materials science, and fluorescence-based sensing. For phenazine derivatives, these lifetimes are typically in the nanosecond (ns) to microsecond (µs) range and are commonly measured using time-resolved fluorescence spectroscopy.

The primary technique for this measurement is Time-Correlated Single Photon Counting (TCSPC). In a typical TCSPC experiment, a pulsed laser excites the sample, and the time difference between the laser pulse and the detection of the first emitted photon is measured repeatedly. The accumulation of these time differences produces a decay profile, which can be fitted to an exponential function to determine the fluorescence lifetime (τ).

For phenazine-based compounds, the excited state can be complex, often involving different types of electronic transitions such as locally excited (LE) states and charge-transfer (CT) states. The nature of these states and the lifetime of the emission can be significantly influenced by the molecular structure and the solvent environment. For instance, studies on dibenzo[a,c]phenazine (B1222753) derivatives have shown that transient photoluminescence (PL) decay curves can exhibit both a short-lived prompt fluorescence component (in the nanosecond range) and a longer-lived delayed component (in the microsecond range), which is characteristic of Thermally Activated Delayed Fluorescence (TADF). acs.org The delayed fluorescence lifetime for one such derivative, 3DMAC-BP, was measured to be 2.9 µs. acs.org

While specific experimental data for this compound is not prominently available, it would be expected that its excited state lifetime would be sensitive to solvent polarity and the presence of protic solvents due to the amino and hydroxyl functional groups, which can engage in hydrogen bonding and undergo excited-state proton transfer (ESPT). researchgate.net Interactions of phenazine derivatives with nucleic acids have also been shown to alter fluorescence lifetimes significantly, indicating the sensitivity of this parameter to the molecule's immediate environment. nih.gov

Table 1: Representative Excited State Lifetimes for Phenazine Derivatives This table is illustrative and based on data for related phenazine compounds, as specific data for this compound is not available in the cited literature.

| Compound Class | Measurement Technique | Typical Lifetime (τ) | Reference |

| Dibenzo[a,c]phenazine Derivatives | Transient PL Decay | Prompt: 32-68 ns; Delayed: 2.9-12.6 µs | acs.org |

| Benzo[a,c]phenazine Derivatives | Transient PL Decay | Prompt: ~10.0 ns; Delayed: ~1.3 µs | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a molecule's structure-property relationships.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of electron density can be generated, from which the atomic structure of the molecule is determined.

For a molecule like this compound, single-crystal X-ray analysis would confirm the planarity of the phenazine core and reveal the precise geometry of the amino and hydroxyl substituents. A key structural aspect that could be resolved is the potential for tautomerism. For example, a study on phenazine-2,3-diol derivatives revealed that the molecule could exist in either a keto or enol form in the crystalline state, a determination made possible only through X-ray diffraction. rsc.org The analysis also elucidates the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, strong intermolecular N-H···O or O-H···N hydrogen bonds would be expected to play a significant role in the crystal packing. rsc.org

Table 2: Crystallographic Data Parameters Obtainable from X-ray Analysis This table represents the type of data generated from a single-crystal X-ray diffraction experiment. Specific values for this compound are not available.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angle describing the rotation around a chemical bond. |

| Hydrogen Bonding Geometry | Distances and angles of intermolecular hydrogen bonds. |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for phenazine derivatives.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for larger-scale separations. A small amount of the sample is spotted onto a stationary phase (typically silica (B1680970) gel on a plate), which is then developed by allowing a mobile phase (a solvent or mixture of solvents) to move up the plate via capillary action. Separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given system. For phenazine compounds, Rf values have been reported in various solvent systems, such as ethyl acetate:chloroform or isopropanol:ammonia:water. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used for the separation, identification, and purification of compounds. The sample is injected into a column packed with a stationary phase (e.g., C18 silica), and a liquid mobile phase is pumped through the column at high pressure. A detector (commonly a UV-Vis detector) records the signal as components elute from the column.

For phenazine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is often performed by monitoring UV absorbance at wavelengths where phenazines exhibit strong absorption, such as around 248 nm and 367 nm. researchgate.netnih.gov The retention time (tR), the time it takes for a compound to travel through the column to the detector, is used for identification, while the peak area is proportional to the concentration, allowing for quantitative analysis and purity assessment.

Table 3: Typical Chromatographic Conditions for Analysis of Phenazine Derivatives This table provides representative conditions based on methods used for related phenazine compounds.

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Parameter Measured | Reference |

| TLC | Silica Gel F254 | Isopropanol:Ammonia:Water (8:1:1) | UV light (254 nm) or Staining Reagent | Rf value | researchgate.net |

| RP-HPLC | C18 (Octadecylsilane) | Methanol:Phosphate Buffer (pH 5.0) (60:40) | UV-Vis at 248 nm | Retention Time (tR) | nih.gov |

Theoretical and Computational Studies of 8 Aminophenazin 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 8-Aminophenazin-1-ol, these calculations would provide a foundational understanding of its reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO, charge distribution)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For phenazine (B1670421) derivatives, these orbitals are typically delocalized across the tricyclic aromatic system. The introduction of an amino (-NH2) and a hydroxyl (-OH) group at the 8 and 1 positions, respectively, would be expected to significantly influence the energy and distribution of these frontier orbitals.

Furthermore, calculating the molecular electrostatic potential (MEP) surface would reveal the charge distribution across the molecule. This would identify the electron-rich and electron-deficient regions, providing insights into potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding.

Table 1: Hypothetical Data Table for Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value) eV | Electron-donating capacity |

| LUMO Energy | (Value) eV | Electron-accepting capacity |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and stability |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, Raman)

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would aid in the structural elucidation of this compound and its derivatives.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This would help in understanding the electronic transitions, such as π-π* and n-π*, which are characteristic of conjugated systems like phenazines.

Raman Spectroscopy: The prediction of Raman spectra would provide information about the vibrational modes of the molecule, offering a fingerprint for its structural identification.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a relatively rigid structure like this compound, MD simulations would be particularly useful to explore the orientation of the amino and hydroxyl groups and their interactions with solvent molecules. Understanding the conformational preferences and the dynamics of hydrogen bonding with the surrounding environment is crucial for predicting its behavior in biological systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific SAR or QSAR studies on this compound have been reported, research on other phenazine derivatives provides a framework for how such studies could be conducted. researchgate.netnih.gov

Relating Structural Modifications to Specific Activities (e.g., anti-pathogen activity, cytotoxicity at a mechanistic level)

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, modifications could include altering the substituents on the amino group, the hydroxyl group, or at other positions on the phenazine ring. The resulting changes in anti-pathogen activity or cytotoxicity would help to identify the key structural features required for a particular biological effect. For instance, studies on phenazine-1-carboxylic acid amides have shown that the nature of the amide substituent significantly influences their antibacterial activity. researchgate.net Similarly, research on phenoxazine (B87303) derivatives (structurally related to phenazines) has correlated cytotoxicity with parameters like electron affinity and lipophilicity.

Predictive Modeling for Novel Derivatives

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound derivatives with known activities, a predictive model could be developed. This model could then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds.

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenazine |

| Phenazine-1-carboxylic acid |

Advanced Research Applications of 8 Aminophenazin 1 Ol and Its Derivatives

Supramolecular Chemistry and Self-Assembly

The inherent characteristics of the phenazine (B1670421) core, including its multiple hydrogen-bonding sites and extensive π-conjugated system, make its derivatives prime candidates for applications in supramolecular chemistry. researchgate.net These features facilitate the formation of well-ordered structures through non-covalent interactions.

Molecular Recognition Phenomena (Anion, Cation, and Neutral Molecular Recognition)

While specific studies detailing 8-Aminophenazin-1-ol as a receptor are not extensively documented, the general structure of phenazine derivatives is conducive to molecular recognition. The nitrogen atoms in the phenazine ring can act as hydrogen bond acceptors, while the amino and hydroxyl groups of this compound can serve as both hydrogen bond donors and acceptors. This versatility allows for potential interactions with a variety of guest molecules.

Phenazine derivatives have been successfully employed as redox mediators in electrochemical sensors, a function that relies on selective interaction with target analytes. acs.org The electron-rich nature of the aromatic system, further modulated by amino and hydroxyl substituents, can also facilitate cation-π interactions, suggesting a potential for recognizing cationic species. The planar structure and potential for functionalization allow for the design of specific cavities and binding sites, laying the groundwork for developing receptors for anions, cations, and neutral molecules.

Self-Assembly Induced by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Metal-Ligand Interactions)

The self-assembly of phenazine derivatives into complex, functional supramolecular structures is a well-documented phenomenon driven by a combination of non-covalent forces.

π-π Stacking: The large, planar aromatic surface of the phenazine core strongly promotes π-π stacking, a key driving force for self-organization. Studies on cocrystals have shown that phenazine molecules readily form parallel, cofacial π-stacked arrangements. rsc.org These stacking interactions are so significant that they can lead to the formation of variable stoichiometry cocrystals, where additional phenazine molecules insert themselves into established π-stacks. researchgate.netacs.org The interplay between hydrogen bonding and π-stacking allows for the construction of complex, multi-dimensional architectures. researchgate.net

Hydrophobic Interactions: In aqueous environments, hydrophobic interactions become a critical factor. Amphiphilic molecules containing a rigid phenazine-based rod segment and a flexible hydrophilic coil can self-assemble into a variety of nanostructures. mdpi.com For example, derivatives of dibenzo[a,c]phenazine (B1222753) attached to poly(ethylene oxide) chains have been shown to form nanofibers or spherical aggregates in water, depending on subtle changes to the molecular structure which tune the intermolecular interactions. mdpi.com

Materials Science Applications

The unique electronic and photochemical properties of the phenazine core are harnessed in a variety of materials science applications, from energy storage to optoelectronics.

Redox-Active Materials in Energy Storage Systems (e.g., Aqueous Organic Flow Batteries)

Phenazine derivatives are a highly promising class of redox-active organic materials for aqueous organic flow batteries (AORFBs), which are considered for large-scale, sustainable energy storage. mdpi.com The phenazine core can undergo stable and reversible two-electron redox reactions. The presence of functional groups such as amino and hydroxyl groups, as found in this compound, directly influences the compound's redox potential and solubility—two critical parameters for battery performance.

By strategically modifying the phenazine structure, researchers can tune these properties. For example, electron-donating groups like amino and hydroxyl groups can lower the redox potential, making them suitable as anolyte (negative electrode) materials. Computational and experimental studies have identified several phenazine derivatives with promising redox potentials for alkaline AORFBs.

Table 1: Calculated and Experimental Redox Potentials of Selected Phenazine Derivatives in Alkaline Aqueous Solution

| Compound | Abbreviation | Calculated E⁰ (V vs. SHE) | Experimental E⁰ (V vs. SHE) |

|---|---|---|---|

| Phenazine | PZ | -0.426 | -0.36 |

| 1-Hydroxyphenazine | 1-HPZ | -0.600 | -0.594 |

| 2-Hydroxyphenazine | 2-HPZ | -0.627 | -0.67 |

| 2,3-Dihydroxyphenazine | 2,3-DHPZ | -0.722 | -0.82 |

| 2-Hydroxy-3-aminophenazine | 2,3-HAPZ | -0.671 | -0.78 |

This data is compiled from computational studies designed to screen promising candidates for AORFBs.

Components in Dye-Sensitized Solar Cells (DSSCs)

While phenothiazine-based dyes are more common, phenazine derivatives have also been explored as components in dye-sensitized solar cells (DSSCs). Their strong absorption in the visible spectrum and suitable energy levels make them viable candidates for photosensitizers or co-sensitizers. A phenazine-based organic co-sensitizer has been used in quasi-solid-state DSSCs, where it contributed to high efficiency and improved stability. acs.org The rigid, planar structure of phenazines can help in forming a compact dye layer on the TiO₂ surface, potentially reducing aggregation and improving charge transfer processes.

Photoactive Materials and Optoelectronic Devices

The photophysical properties of phenazine derivatives have led to their use in a broader range of photoactive and optoelectronic applications. Their inherent fluorescence has been utilized in the development of fluorescent probes and sensors. acs.org Furthermore, phenazine-based compounds have been investigated as materials for Organic Light-Emitting Diodes (OLEDs). acs.org

The supramolecular assembly of these molecules plays a crucial role in their solid-state photophysical behavior. The degree of π-π stacking significantly influences their emission properties. nih.gov In some crystal structures, strong cofacial π-stacking leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching. rsc.org However, in other arrangements where phenazine molecules are isolated or involved in edge-to-face C–H···π interactions, a strong monomer-like emission can be observed. nih.gov This ability to tune solid-state emission through crystal engineering makes phenazine derivatives versatile components for optoelectronic devices.

Analytical Chemistry and Sensing Technologies

The inherent electrochemical and optical properties of the phenazine core make this compound a versatile platform for developing novel analytical tools and sensors.

Development of Electrochemical Sensors and Biosensors

Phenazine dyes and their polymeric derivatives are increasingly utilized as redox mediators in the fabrication of electrochemical sensors and biosensors. tandfonline.comresearchgate.net The core phenazine structure of this compound allows it to facilitate electron transfer processes, a critical function for a redox mediator. These mediators can lower the overpotential required for the detection of various analytes, thereby enhancing the sensitivity and lowering the detection limits of the sensor. researchgate.net

The amino and hydroxyl groups on the this compound molecule provide convenient handles for immobilization onto electrode surfaces. This can be achieved through electropolymerization, where the monomeric units are linked to form a conductive polymer film directly on the electrode. researchgate.netnih.gov This process allows for precise control over the thickness and morphology of the sensing film. Such modified electrodes can be combined with nanomaterials like carbon nanotubes to further improve their electrocatalytic properties. researchgate.netnih.gov

For biosensor applications, enzymes can be entrapped within the growing polymer film during electropolymerization. researchgate.net The resulting biosensor leverages the specificity of the biological recognition element (the enzyme) and the signal amplification provided by the phenazine mediator. The this compound framework, due to its ability to be easily polymerized and functionalized, is a promising component for creating sensitive and selective biosensors for a range of target molecules. researchgate.netnih.gov

Table 1: Potential Electrochemical Sensing Applications for this compound Based Platforms

| Sensor Type | Sensing Mechanism | Potential Analytes | Key Feature of this compound |

|---|---|---|---|

| Electrochemical Sensor | Direct electrocatalysis | Neurotransmitters, antioxidants | Redox-active phenazine core |

| Amperometric Biosensor | Enzyme-mediated redox cycling | Glucose, lactate, urea | Facile immobilization of enzymes |

Applications in Surface-Enhanced Raman Scattering (SERS) Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces. bu.edu The large, planar aromatic structure of this compound makes it an excellent candidate for SERS-based detection. The molecule can effectively adsorb onto SERS-active substrates, such as gold or silver nanoparticles, leading to significant signal enhancement. bu.edu

The resulting SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its specific identification even at very low concentrations. bu.edu Subtle changes in the SERS spectrum of this compound can occur upon interaction with other molecules or ions. For instance, the binding of a metal ion to the amino and hydroxyl groups would likely cause shifts in the vibrational frequencies of these groups, which could be readily detected by SERS. This principle allows for the development of SERS-based sensors where this compound acts as the Raman reporter. nsf.gov

Studies on phenazine itself have shown that it can be detected by SERS, and its electrochemical reduction products can also be monitored in situ on an electrode surface. researchgate.net This indicates that SERS can be used to study the redox chemistry of this compound at interfaces, providing valuable insights into its behavior in electrochemical sensors.

Table 2: Predicted SERS Activity of this compound

| Molecular Feature | Expected SERS Behavior | Rationale |

|---|---|---|

| Phenazine Ring System | Strong enhancement | Strong interaction with metal surfaces via π-electrons. |

| C-N Vibrations (Amino) | Sensitive to binding events | Changes in local chemical environment alter vibrational modes. |

| C-O Vibrations (Hydroxyl) | Sensitive to binding events | Coordination or hydrogen bonding affects bond strength. |

Chromatographic Separation Enhancements

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and analysis of complex mixtures. nih.govnih.gov The separation of phenazine derivatives and their isomers can be challenging due to their similar physical and chemical properties. The development of efficient chromatographic methods is crucial for quality control and purity assessment.

For a compound like this compound, which possesses chiral potential if derivatized or in a complex, chiral stationary phases (CSPs) in HPLC would be essential for separating enantiomers. The choice of CSP, such as those based on cellulose, amylose, or cyclodextrin, is critical and depends on the specific molecular interactions (e.g., hydrogen bonding, π-π stacking, dipole interactions) between the analyte and the chiral selector. nih.gov

The mobile phase composition, including the use of organic modifiers and additives, also plays a significant role in achieving optimal separation. nih.gov For amine-containing compounds like this compound, the addition of a basic modifier to the mobile phase can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase. Techniques like capillary electrophoresis (CE), particularly with the use of cyclodextrins as chiral selectors, offer a high-efficiency alternative for resolving complex mixtures of isomers. researchgate.net

Bioinorganic Chemistry and Metallobiomolecule Mimicry

The field of bioinorganic chemistry explores the role of metals in biology. The structure of this compound, with its strategically positioned nitrogen and oxygen atoms, makes it an excellent chelating ligand for designing novel metal complexes that can mimic the function of metalloenzymes or interact with biological macromolecules.

Design of Metal Complexes with Novel Chemical and Biological Properties

The amino and hydroxyl groups of this compound provide a bidentate chelation site capable of binding to a wide range of transition metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II). omicsonline.orgscielo.br The coordination of a metal ion to the ligand can significantly alter the electronic properties of the phenazine ring system, leading to new or enhanced catalytic, optical, and biological activities. mdpi.com

The resulting metal complexes can be designed to perform specific functions. For example, by analogy with other heterocyclic amine complexes, these compounds could exhibit antimicrobial or antitumor activities. omicsonline.orgnih.gov The pharmacological activity of such complexes is often greater than that of the free ligand, a phenomenon attributed to factors like increased lipophilicity upon chelation, which can enhance cell permeability. nih.gov The geometry and stability of these complexes can be fine-tuned by selecting different metal ions and ancillary ligands, allowing for the systematic investigation of structure-activity relationships.

Table 3: Potential Metal Complexes of this compound and Their Properties

| Metal Ion | Plausible Coordination Geometry | Potential Properties/Applications |

|---|---|---|

| Copper(II) | Square planar or distorted octahedral | Catalysis (e.g., oxidation reactions), DNA binding agents |

| Nickel(II) | Square planar or octahedral | Antimicrobial activity, catalytic hydrogenation |

| Cobalt(II) | Tetrahedral or octahedral | Redox catalysts, oxygen carriers |

Exploration of Electrostatic Interactions with Nucleic Acid Helices (e.g., DNA Probes)

Phenazine derivatives are well-known for their ability to interact with DNA, primarily through intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. biopolymers.org.uaresearchgate.net Beyond this intercalative binding, electrostatic interactions play a crucial role in the initial association and stabilization of the ligand-DNA complex. nih.gov

These dual-mode interactions (intercalation and electrostatic binding) make derivatives of this compound promising candidates for the development of DNA probes and potential therapeutic agents. nih.gov The binding event can be signaled by changes in the fluorescence or electrochemical properties of the phenazine core, allowing for the detection of specific DNA sequences or structures like G-quadruplexes. nih.govchemrxiv.org Modifying the side chains attached to the phenazine core can further modulate these interactions, enabling the design of ligands with enhanced affinity and selectivity for particular DNA targets. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon nanotubes |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

Development of Indicator Molecules Sensitive to Solvation or Protonation

The development of molecular probes that are sensitive to their local environment is a significant area of chemical research. Compounds that exhibit changes in their photophysical properties, such as absorption or fluorescence spectra, in response to solvent polarity or pH are valuable as indicators. This phenomenon, known as solvatochromism, occurs when the solvent alters the energy gap between the electronic ground state and the excited state of the solute molecule. wikipedia.org

While direct studies on the solvatochromic properties of this compound are not extensively detailed in the available literature, the broader class of donor-acceptor (D-A) molecules, to which aminophenazines belong, is known for this behavior. nih.gov The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing phenazine ring system suggests that this compound and its derivatives have the potential for intramolecular charge-transfer (CT) excited states. nih.gov Such states are often sensitive to the polarity of the surrounding solvent. nih.gov

In D-A systems, an increase in solvent polarity typically leads to a stronger stabilization of the more polar excited state compared to the ground state, resulting in a red shift (bathochromic shift) in the emission or absorption spectra. wikipedia.orgnih.gov This principle is the foundation for using such molecules as probes for solvent polarity. wikipedia.org Research on other heterocyclic systems, such as 8-aminoquinoline (B160924) derivatives, has demonstrated their successful application as fluorescent probes, particularly for detecting metal ions, which involves similar principles of electronic perturbation upon binding. nih.gov The structural similarity suggests that the this compound scaffold could be similarly functionalized to create sensitive and selective fluorescent chemosensors. nih.gov

The protonation of the amino group or the nitrogen atoms within the phenazine ring would significantly alter the electronic structure of this compound. This change would predictably lead to shifts in its absorption and fluorescence spectra, a property known as acidochromism. nih.gov This suggests a potential application for this compound derivatives as pH indicators in various chemical and biological systems.

Mechanistic Studies of Biological Interactions (Non-Clinical)

Quorum Sensing Modulation

Phenazine compounds, produced by various bacteria such as the opportunistic pathogen Pseudomonas aeruginosa, are recognized as key signaling molecules in quorum sensing (QS). nih.gov QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence, biofilm formation, and host colonization. nih.govmdpi.com Phenazines like pyocyanin (B1662382) function as QS-associated virulence factors. nih.gov Given this established role of the phenazine core, this compound and its derivatives are investigated as potential modulators of these microbial communication networks.

Research suggests that phenazine-like molecules can be recognized and sequestered by host proteins, such as the human α1-acid glycoprotein (B1211001) (AGP). nih.gov Molecular docking simulations have shown that bacterial phenazines fit within the binding cavity of AGP, which could disrupt the microbial QS network by effectively trapping these signaling molecules. nih.gov This provides a potential mechanism by which host systems may counteract phenazine-driven pathogenicity and suggests a strategy for developing anti-QS agents based on the phenazine scaffold.

Enzyme Inhibition

The interaction of heterocyclic compounds with enzymes is a cornerstone of drug discovery. The specific structural motifs within this compound suggest its potential as an enzyme inhibitor. The actions of many therapeutic agents involve the inhibition of key enzymes. nih.gov For instance, derivatives of the structurally related 8-amino-imidazo[1,5-a]pyrazine have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), an important target in autoimmune diseases. nih.gov The selectivity of these inhibitors is achieved through specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov This highlights the capacity of the 8-amino heterocyclic scaffold to serve as a basis for designing targeted enzyme inhibitors.

Furthermore, phenazine-based structures have been implicated in the inhibition of other enzymes. The antidepressant drug phenelzine, a hydrazine (B178648) derivative, is known to inhibit brain GABA transaminase by reacting with the enzyme's cofactor. elsevierpure.com While the mechanism is different, it underscores the reactivity of nitrogen-containing heterocyclic structures towards biological macromolecules. The planar structure of the phenazine ring allows for potential intercalation with substrates or cofactors, or interaction with aromatic residues in an enzyme's active site, similar to how serine protease inhibitors function. nih.govmdpi.com

Phenazine compounds are well-documented for their broad-spectrum antifungal properties. Studies on phenazine-1-carboxylic acid (PCA), a closely related natural product, provide significant insight into the potential antifungal mechanisms of this compound.

The primary mechanism of action for PCA against pathogenic fungi like Pestalotiopsis kenyana and Rhizoctonia solani involves the disruption of cellular integrity and function. nih.govresearchgate.net Key mechanistic actions include:

Cell Membrane Damage: Phenazines can compromise the integrity of the fungal cell membrane. nih.govnih.gov This leads to increased permeability and the leakage of essential intracellular components, disrupting cellular homeostasis and leading to cell death. nih.gov

Mitochondrial Dysfunction: A crucial target is the mitochondrion. PCA has been shown to reduce the mitochondrial membrane potential, which impairs the primary site of cellular energy (ATP) production. nih.govnih.gov

Induction of Oxidative Stress: Treatment with phenazines leads to an increase in intracellular reactive oxygen species (ROS). nih.gov Elevated ROS levels cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

Morphological Deformities: Microscopic examination of fungi treated with phenazine derivatives reveals severe morphological changes, such as mycelial swelling, fractures, deformities, and the disintegration of subcellular organelles. researchgate.net

These multifaceted mechanisms, which target fundamental cellular processes, suggest that this compound likely exerts its antifungal effects through similar pathways, making it a candidate for the development of new antifungal agents.

| Observed Antifungal Effect of Phenazines | Cellular Target/Process | Consequence | Reference |

| Increased Permeability & Leakage | Cell Membrane | Loss of osmotic balance, cell lysis | nih.govnih.gov |

| Reduced Membrane Potential | Mitochondria | Impaired energy production (ATP synthesis) | nih.gov |

| Increased ROS Levels | General Cellular Environment | Oxidative damage to macromolecules | nih.gov |

| Mycelial Deformities & Organelle Disintegration | Cell Structure | Loss of structural integrity and function | researchgate.net |

The relationship between the chemical structure of a compound and its cytotoxic activity is a critical aspect of preclinical research. Studies on phenazines and related amino-heterocycles have begun to elucidate these relationships at the cellular level.

Research comparing different aminophenazines has shown that subtle structural changes can lead to significant differences in biological activity. For example, a study on human lymphocytes found that 2,3-diaminophenazine (DAP) was more genotoxic than 2-amino-3-hydroxyphenazine (B601258) (AHP), demonstrating that the nature and position of substituents on the phenazine ring directly influence its DNA-damaging potential. nih.gov

Quantitative structure-cytotoxicity relationship (QSCR) analyses on the related phenoxazine (B87303) class have identified key physicochemical parameters that correlate with cytotoxicity against human oral squamous carcinoma cell lines. nih.govresearchgate.net These parameters include:

Electron Affinity: The ability of the molecule to accept an electron.

Absolute Electron Negativity (χ): A measure of the molecule's ability to attract electrons.

Octanol-Water Distribution Coefficient (log P): An indicator of the compound's lipophilicity, which affects its ability to cross cell membranes. nih.govresearchgate.net

Specifically, compounds with higher cytotoxicity tended to have higher electron negativity values. nih.govresearchgate.net

Furthermore, studies on 8-aminoquinoline (8-AQ) and 8-hydroxyquinoline (B1678124) (8-HQ) derivatives revealed that replacing the hydroxyl group at the C8 position with an amino group significantly alters cytotoxicity. nih.gov While 8-HQ exhibited broad cytotoxicity against both cancerous and healthy cell lines, the parent 8-AQ was found to be practically inactive, indicating that this substitution profoundly impacts the molecule's interaction with cellular targets. nih.gov This finding is directly relevant to understanding the biological activity profile of this compound.

The following table summarizes in vitro cytotoxicity data for phenazine and related compounds against various cell lines.

| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀ / Effect) | Reference |

| Phenazine | HepG2 (Human Liver Cancer) | BrdU | Antiproliferative (48h) | 7.8 µM | nih.gov |

| Phenazine | T24 (Human Bladder Cancer) | BrdU | Antiproliferative (48h) | 17 µM | nih.gov |

| 2,3-diaminophenazine (DAP) | Human Lymphocytes | Comet Assay | DNA Damage | More genotoxic than AHP | nih.gov |

| 2-amino-3-hydroxyphenazine (AHP) | Human Lymphocytes | Comet Assay | DNA Damage | Less genotoxic than DAP | nih.gov |

| 8-hydroxyquinoline (8-HQ) | HCT 116 (Colon Cancer) | MTT | Cytotoxicity (72h) | 33.1 ± 1.8 µM | nih.gov |

| 8-aminoquinoline (8-AQ) | HCT 116 (Colon Cancer) | MTT | Cytotoxicity (72h) | > 500 µM (inactive) | nih.gov |

Challenges and Future Research Directions

Development of More Efficient and Selective Synthetic Routes

Key research objectives in this area include:

Exploration of Novel Catalytic Systems: Investigating the use of transition metal catalysts or organocatalysts to promote the selective formation of the 8-aminophenazin-1-ol scaffold. This could involve C-N and C-O bond-forming reactions on a pre-functionalized phenazine (B1670421) core or a one-pot synthesis from readily available precursors.

Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation and ultrasonication to accelerate reaction times, improve yields, and potentially enhance regioselectivity in the synthesis of this compound. researchgate.net

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of this compound to improve scalability, safety, and product consistency.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Modified Wohl-Aue Reaction | Utilizes readily available starting materials. | Often requires harsh reaction conditions and can lead to mixtures of isomers. |

| Condensation of Substituted o-phenylenediamines | Can provide good control over one of the substituent placements. | Availability of appropriately substituted precursors can be a limiting factor. |

| Cross-Coupling Reactions on Dihalophenazines | Offers high regioselectivity for the introduction of amino and hydroxyl groups. | May require multi-step synthesis and optimization of coupling conditions. |

| Enzymatic Synthesis | High selectivity and environmentally friendly conditions. | Limited availability of enzymes for specific phenazine functionalization. |

Exploration of Novel Derivatization Pathways for Enhanced Properties

The amino and hydroxyl groups of this compound are prime sites for chemical modification, offering the potential to tune its electronic, photophysical, and biological properties. Future research should systematically explore derivatization pathways to create a library of novel compounds with enhanced functionalities.

Promising derivatization strategies to be investigated include:

N-Acylation and N-Alkylation: Introducing various acyl and alkyl groups to the amino moiety to modulate solubility, steric hindrance, and electronic properties.

O-Alkylation and O-Acylation: Modifying the hydroxyl group to alter the compound's hydrogen bonding capabilities and lipophilicity.

Electrophilic Aromatic Substitution: Exploring the reactivity of the phenazine core towards electrophiles to introduce additional functional groups, though the directing effects of the existing substituents will need to be carefully considered.

Coupling Reactions: Utilizing the amino and hydroxyl groups as handles for coupling to other molecules of interest, such as polymers, biomolecules, or other chromophores.

Advanced Characterization of Excited State Dynamics and Photophysical Properties

The extended π-system of the phenazine core, coupled with the electron-donating amino and hydroxyl groups, suggests that this compound may possess interesting photophysical properties. A thorough investigation of its excited-state dynamics is crucial for understanding its potential in applications such as sensing, imaging, and optoelectronics.

Future research in this area should employ a combination of steady-state and time-resolved spectroscopic techniques:

Steady-State Spectroscopy: Detailed analysis of the absorption and fluorescence spectra in various solvents to understand the influence of the environment on the electronic transitions.

Time-Resolved Fluorescence Spectroscopy: Using techniques like time-correlated single-photon counting (TCSPC) to determine fluorescence lifetimes and investigate excited-state relaxation pathways.

Transient Absorption Spectroscopy: Probing the formation and decay of transient species, such as triplet states and radical ions, to gain a complete picture of the excited-state dynamics.

Quantum Yield Measurements: Quantifying the efficiency of fluorescence and other photophysical processes.

Deeper Computational Insight into Molecular Interactions and Reactivity

Computational chemistry offers a powerful tool for complementing experimental studies and providing a deeper understanding of the structure, properties, and reactivity of this compound at the molecular level. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for these investigations. nih.govacs.orgnih.govrsc.org

Key areas for future computational research include:

Molecular Geometry and Electronic Structure: Optimization of the ground and excited-state geometries to understand the impact of the amino and hydroxyl groups on the planarity and electronic distribution of the phenazine core.

Prediction of Spectroscopic Properties: Calculation of absorption and emission spectra to aid in the interpretation of experimental data and to predict the effects of derivatization on the photophysical properties.

Modeling of Intermolecular Interactions: Simulating the interactions of this compound with solvent molecules, ions, or biomolecules to understand its behavior in different environments.

Reaction Mechanism Studies: Investigating the transition states and energy barriers of potential synthetic and derivatization reactions to guide experimental efforts.

Expanding Applications in Advanced Materials and Analytical Techniques

The unique electronic and photophysical properties of aminophenazinols suggest their potential for a range of applications in materials science and analytical chemistry. Future research should focus on integrating this compound and its derivatives into functional materials and developing novel analytical methods.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound derivatives for use as emitters or host materials in OLEDs.

Chemosensors: Designing derivatives that exhibit changes in their fluorescence or absorption properties upon binding to specific analytes, such as metal ions or small molecules.

Redox-Active Materials: Exploring the electrochemical properties of this compound for applications in batteries, capacitors, and electrochromic devices. nih.govacs.orgnih.govrsc.org

Fluorescent Probes: Developing derivatives for use as fluorescent labels or probes in biological imaging and assays.

Elucidation of Molecular Mechanisms in Biological Contexts (Non-Clinical)

Phenazine compounds are known to possess a wide range of biological activities. nih.gov Understanding the molecular mechanisms through which this compound interacts with biological systems is a critical area for future non-clinical research.

Key research directions include:

DNA and Protein Interactions: Investigating the binding of this compound to nucleic acids and proteins to understand its potential as a biological probe or inhibitor.

Enzyme Inhibition Studies: Screening this compound and its derivatives for inhibitory activity against various enzymes to identify potential leads for further development.

Antimicrobial and Antifungal Activity: Evaluating the efficacy of this compound against a range of microorganisms and elucidating its mechanism of action.

Cellular Imaging: Utilizing the potential fluorescence of this compound derivatives for imaging and tracking cellular processes.

Sustainable Production and Environmental Considerations in Aminophenazinol Research

As with all chemical research, the development of sustainable and environmentally friendly processes for the synthesis and application of this compound is of paramount importance. Future research should prioritize green chemistry principles throughout the entire lifecycle of the compound. researchgate.net

Areas for focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids. researchgate.net

Catalyst Recovery and Reuse: Developing synthetic methods that employ recyclable catalysts to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Biodegradability and Environmental Fate: Assessing the environmental impact and biodegradability of this compound and its derivatives to ensure their responsible use.

Q & A

Q. What strategies address conflicting spectroscopic data (e.g., NMR shifts) reported across studies?

- Methodological Answer : Standardize solvent systems (e.g., DMSO-d6 for NMR) and temperature (25°C). Compare with reference spectra from authenticated samples (e.g., NIST databases). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to resolve spin systems .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.